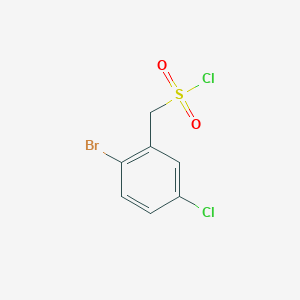

(2-Bromo-5-chlorophenyl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Bromo-5-chlorophenyl)methanesulfonyl chloride: is an organosulfur compound with the molecular formula C7H5BrClO2S . It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-5-chlorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: (2-Bromo-5-chlorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.

Coupling reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Nucleophilic substitution: Sulfonamides, sulfonate esters, and sulfonothioates.

Coupling reactions: Biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

The synthesis of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride typically involves the reaction of (2-Bromo-5-chlorophenol) with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. This compound is characterized by its highly electrophilic sulfonyl chloride group, which makes it a versatile reagent for various nucleophilic substitution reactions.

Organic Synthesis

This compound is widely used as a reagent in organic synthesis for the preparation of sulfonamide derivatives, sulfonate esters, and sulfones. These derivatives are crucial for developing pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound plays a pivotal role in drug development due to its ability to introduce sulfonyl groups into organic molecules, enhancing their pharmacological profiles.

Case Study: Antibacterial Activity

Research has demonstrated that sulfonamide derivatives synthesized from this compound exhibit significant antibacterial properties. For instance, compounds derived from this sulfonyl chloride have shown effectiveness against various bacterial strains, indicating potential therapeutic applications in treating infections.

Targeted Drug Development

Compounds derived from this sulfonyl chloride have been explored for their ability to inhibit specific kinases involved in cancer progression, such as Janus Kinase 2 (JAK2).

Case Study: JAK2 Inhibition

In studies focusing on JAK2 signaling pathways, derivatives of this compound demonstrated substantial inhibition of JAK2 activity in vitro. These compounds were tested in mouse models, where they resulted in improved survival rates and reduced tumor burden compared to controls.

Wirkmechanismus

The mechanism of action of (2-Bromo-5-chlorophenyl)methanesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles. The sulfonyl group is highly electrophilic, making it reactive towards nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Vergleich Mit ähnlichen Verbindungen

Methanesulfonyl chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the bromine and chlorine substituents.

(2-Bromo-5-chlorophenyl)methanesulfonate: A related compound where the sulfonyl chloride group is replaced by a sulfonate ester.

Uniqueness: (2-Bromo-5-chlorophenyl)methanesulfonyl chloride is unique due to the presence of both bromine and chlorine substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in chemical reactions, making it a valuable intermediate in organic synthesis.

Biologische Aktivität

(2-Bromo-5-chlorophenyl)methanesulfonyl chloride is a sulfonyl chloride compound with significant implications in organic synthesis and biological research. Its structure allows for reactivity that can modify biomolecules, impacting their biological activity. This article explores the compound's biological activity, mechanisms of action, and applications in various fields.

- Molecular Formula : C7H6BrClO2S

- Molecular Weight : 251.55 g/mol

- Structure : Contains a bromine and chlorine substituent on a phenyl ring, contributing to its electrophilic nature.

The biological activity of this compound primarily arises from its ability to act as an electrophile, allowing it to form sulfonamide bonds with nucleophiles such as amino acids in proteins. This reactivity is utilized in modifying biomolecules, which can alter their stability and activity.

Key Reactions

- Nucleophilic Substitution : The sulfonyl chloride group can be replaced by nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters.

- Coupling Reactions : Engages in reactions like Suzuki-Miyaura coupling to create carbon-carbon bonds, expanding its utility in synthesizing complex molecules.

Biological Applications

The compound has been investigated for various biological activities:

- Modification of Proteins and Peptides : By introducing sulfonyl groups, it can enhance or inhibit protein functions, making it valuable for biochemical research.

- Antimicrobial Activity : Some studies suggest potential antimicrobial properties, particularly against Gram-negative bacteria .

- Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of sulfonamide derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant antibacterial activity against E. coli, with minimum inhibitory concentrations (MIC) as low as 5 μM .

Case Study 2: Anticancer Research

Research into the anticancer properties of related compounds revealed that derivatives with halogen substitutions (like bromine) demonstrated enhanced inhibitory effects on various cancer cell lines. The mechanism involved the disruption of cell cycle progression and induction of apoptosis through specific kinase inhibition .

Data Table: Biological Activities

Eigenschaften

IUPAC Name |

(2-bromo-5-chlorophenyl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREANGXSAYRITG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CS(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.